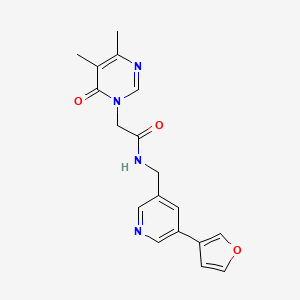![molecular formula C23H23N3O4S2 B2616064 2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886891-53-8](/img/structure/B2616064.png)
2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives involves the cyclization of precursor compounds and the functionalization of the heterocyclic core . The synthesis of our target thiophene 2-carboxamide derivatives was aimed as a one-step method by condensation of various functionalized thiocarbamoyl compounds .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can involve various substrates . The reactions can proceed via the carboxylation of the benzyl position and are accompanied by repeated deprotonation of the CH2 group and carboxylation of thiophene at position 3 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 415.48. Other physical and chemical properties are not directly available from the resources.Wissenschaftliche Forschungsanwendungen
Allosteric Enhancement of Adenosine A1 Receptors
Research by Nikolakopoulos et al. (2006) explored the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, similar in structure to the compound , as allosteric enhancers for A1 adenosine receptors. These compounds showed potential in enhancing the efficacy of adenosine A1 receptors (Nikolakopoulos et al., 2006).
Antiproliferative Activity against Cancer Cells
Youssef et al. (2020) conducted a study on N-Alkyl-2-(substitutedbenzamido) benzamides and similar compounds, assessing their potential as sigma-1 receptor agonists and evaluating their antiproliferative effects on breast and liver cancer cell lines. This study suggests the potential of structurally related compounds in cancer treatment (Youssef et al., 2020).
Applications in Heterocyclic Synthesis
Mohareb et al. (2004) described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, utilizing compounds similar to the one , for the creation of various heterocyclic compounds. This research highlights the utility of these compounds in diverse chemical synthesis (Mohareb et al., 2004).
Anti-Inflammatory Agents
A study by Radwan et al. (2009) explored the transformation of 5-Aminobenzo[b]thiophene-2-carboxylic acid into derivatives with potent anti-inflammatory activity. This indicates the potential use of similar compounds in developing new anti-inflammatory agents (Radwan et al., 2009).
Antimycobacterial Activity
Research by Nallangi et al. (2014) on derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide, similar to the compound , demonstrated significant antimycobacterial activity. This suggests potential applications in the treatment of tuberculosis (Nallangi et al., 2014).
Zukünftige Richtungen
Thiophene derivatives, including the compound , can be considered a valuable molecular scaffold for medicinal chemistry . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .
Eigenschaften
IUPAC Name |
2-[[3-(benzenesulfonamido)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c24-21(27)20-18-12-5-2-6-13-19(18)31-23(20)25-22(28)15-8-7-9-16(14-15)26-32(29,30)17-10-3-1-4-11-17/h1,3-4,7-11,14,26H,2,5-6,12-13H2,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNBMDXKGGVWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)
![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)
![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)



![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2615995.png)

![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)



![3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2616004.png)